Cas no 80-54-6 (3-(4-tert-butylphenyl)-2-methylpropanal)

Lily aldehyde, colorless transparent liquid, soluble in ethanol \ oil, insoluble in water. This product has a sweet lily fragrance, with little irritation to skin, and is stable to alkali. It is widely used in Lily \ clove \ Magnolia \ camellia, as well as plain orchid \ Oriental type daily flavor. It is often used as a perfume for soap \ detergent, and also as a perfume for floral cosmetics< Br>
3-(4-tert-butylphenyl)-2-methylpropanal structure
80-54-6 structure
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6
C14H20O
204.308004379272
MFCD00047655
34218
228987

3-(4-tert-butylphenyl)-2-methylpropanal Properties

Names and Identifiers

    • 3-(4-(tert-Butyl)phenyl)-2-methylpropanal
    • 3-(4-T-BUTYLPHENYL)-2-ISOBUTYRALDEHYDE
    • 3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • 4-TERT-BUTYL-ALPHA-METHYL-BENZENEPROPANAL
    • 4-TERT-BUTYL-ALPHA-METHYLHYDROCINNAMALDEHYDE
    • BETA-3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • P-TERT-BUTYL-A-METHYLHYDROCINN AMALDEHYDE
    • 3-(4-tert-Butylphenyl)-2-methylpropanal
    • 4-(1,1-dimethylethyl)-.alpha.-methyl-Benzenepropanal
    • 4-(1,1-dimethylethyl)-alpha-methyl-benzenepropana
    • 4-(1,1-Dimethylethyl)-methylbenzenepropanal
    • 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde
    • alpha-Methyl, beta-(p-tert-butylphenyl)propionaldehyde
    • alpha-Methyl-p-(tert-butyl)hydrocinnamaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-alpha-methyl-
    • Benzenepropanal, 4-(tert-butyl)-a-methyl-
    • Benzenepropanal, 4-tert-butyl-alpha-methyl-
    • Benzenepropanal,
    • Lily aldehyde
    • Lilestralis
    • 2-(4-tert-Butylbenzyl)propionaldehyde (tech)
    • 3-(p-tert-Butylphenyl)isobutylaldehyde
    • Butylphenyl methylpropional
    • LILIAL(SG)
    • Lilialdehyde
    • p-tert-Butyl-α-methylhydrocinnamaldehyde
    • lilyal
    • Lilial
    • 4-tert-Butyl-α-methylhydrocinnamaldehyde
    • 3-(4-tert-Butylphenyl)-2-methylpropionaldehyde
    • Lillial
    • 2-(4-tert-Butylbenzyl)propionaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
    • SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 3-(4-tert-butylphenyl)-2-methyl-propanal
    • DSSTox_CID_6500
    • p-tert-Butyl-.alpha.-methylhydrocinnamaldehyde
    • .alpha.-Methyl-p-
    • 4-(1,1-Dimethylethyl)-α-methylbenzenepropanal (ACI)
    • Hydrocinnamaldehyde, p-tert-butyl-α-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-(4-tert-Butylbenzyl)propanal
    • 2-[(4-tert-Butylphenyl)methyl]propanal
    • 2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-Methyl-3-(p-tert-butylphenyl)propanal
    • 3-(p-tert-Butylphenyl)-2-methylpropionaldehyde
    • 4-tert-Butyl-α-methylhydrocinnamic aldehyde
    • lilestral
    • Lysmeral
    • Lysmeral Extra
    • NSC 22275
    • P-T-Bucinal
    • p-tert-Butyl-α-methyldihydrocinnamaldehyde
    • p-tert-Butyl-α-methylhydrocinnamic aldehyde
    • PT-Bucinal
    • α-Methyl-p-tert-butylhydrocinnamaldehyde
    • β-Lilial
    • +Expand
    • MFCD00047655
    • SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
    • O=CC(CC1C=CC(C(C)(C)C)=CC=1)C

Computed Properties

  • 204.15100
  • 0
  • 1
  • 4
  • 204.151
  • 15
  • 194
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 3.9
  • 2
  • 0
  • 17.1

Experimental Properties

  • 3.36160
  • 17.07000
  • n20/D 1.504-1.506
  • 150°C/10mmHg(lit.)
  • 100°C
  • 2000 μg/mL in methanol
  • Liquid
  • Soluble in ethanol, oil, insoluble in water
  • 0.946 g/mL at 20 °C(lit.)

3-(4-tert-butylphenyl)-2-methylpropanal Security Information

  • GHS07 GHS07 GHS09 GHS09
  • MW4895000
  • 3
  • S60
  • R22; R38; R51/53
  • Xn Xn N N
  • UN 3082 9/PG 3
  • H302,H315,H411
  • P273
  • warning
  • 2-8°C
  • R22;R38;R51/53
  • Warning
  • 10

3-(4-tert-butylphenyl)-2-methylpropanal Customs Data

  • 2912291000
  • China Customs Code:

    2912291000

    Overview:

    2912291000. Glyoxal [i.e. p-tert-butyl-Ah-methyl-Cinnamaldehyde oxide]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912291000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3-(4-tert-butylphenyl)-2-methylpropanal Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008MRR-25g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6 95%
25g
$73.00 2024-04-21
A2B Chem LLC
AE01959-25g
3-(4-tert-Butylphenyl)isobutyraldehyde
80-54-6 98%
25g
$24.00 2024-04-19
abcr
AB138781-25 g
3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; .
80-54-6 95%
25 g
€72.90 2023-07-20
Alichem
A019113529-250g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6 95%
250g
$150.92 2023-09-01
Ambeed
A219864-25g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6 98%
25g
$23.0 2024-07-16
AstaTech
56949-50/G
3-(4-TERT-BUTYLPHENYL)-2-METHYLPROPIONALDEHYDE
80-54-6 95%
50/G
$51 2022-06-01
Chemenu
CM304400-100g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6 95%
100g
$58 2022-06-10
Enamine
EN300-117673-0.05g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
0.05g
$19.0 2023-07-07
Fluorochem
048955-25g
3-(4-tert-Butylphenyl)-2-methylpropionaldehyde
80-54-6 95%
25g
£10.00 2022-03-01
MedChemExpress
HY-W014684-25g
Lilial
80-54-6
25g
¥300

3-(4-tert-butylphenyl)-2-methylpropanal Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine Solvents: Water ;  15 min, rt
1.2 Catalysts: (4-Nitrophenyl)phenylmethanone oxime (styrene divinylbenzene copolymer bound, reaction product with dilithiu…) ;  rt → 120 °C; 10 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Reference
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ;  rt; rt → 100 °C; 24 h, 100 °C
Reference
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Carbon monoxide ,  Hydrogen Catalysts: Dicobalt octacarbonyl ;  107 °C
Reference
Octacarbonyldicobalt
Pauson, Peter L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-26

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel (derivatives) Solvents: Ethanol ;  rt → 40 °C
Reference
Process for preparation of lilial by selective hydrogenation of p-tert-butyl-α-methylcinnamic aldehyde
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Methanol
Reference
A study of enantioselective reduction of para-substituted 2-methylcinnamaldehydes by Baker's yeast
Sunjic, Vitomir; et al, Croatica Chemica Acta, 1996, 69(2), 643-660

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial and Helional
Stueckler, Clemens; et al, Dalton Transactions, 2010, 39(36), 8472-8476

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Methyldicyclohexylamine Solvents: Dimethylacetamide ,  Water ;  15 min, rt
1.2 Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Reference
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Hexamethylphosphoramide
Reference
Palladium-catalyzed vinylation of organic halides
Heck, Richard F., Organic Reactions (Hoboken, 1982, 27,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
3- and 4-(7-benz[a]anthracenyl)-N-benzoylaziridines 3- and 4-(9-anthracenyl)-N-benzoylaziridines
Vingiello, Frank A.; et al, Organic Preparations and Procedures International, 1971, 3(1), 9-15

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Potassium carbonate
Reference
A versatile method for the conversion of ketones to aldehydes
Virgilio, Joseph A.; et al, Organic Preparations and Procedures International, 1982, 14(1-2), 9-20

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  3 h
Reference
Controlled light-induced release of volatile aldehydes and ketones by photofragmentation of 2-oxo-(2-phenyl)acetates
Levrand, Barbara; et al, Chimia, 2007, 61(10), 661-664

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ,  Water ;  15 min, rt
1.2 Solvents: Methanol ;  rt
Reference
One-Pot Lewis Acid Mediated Water-Promoted Transformation of Styrenes to α-Substituted Conjugated Enals
Kudriashova, Ekaterina S.; et al, Organic Letters, 2023, 25(27), 4996-5000

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ,  Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Acetonitrile ;  3 min, rt; 24 h, rt
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
Reference
Formal β-C-H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis
Liu, Kun; et al, Angewandte Chemie, 2022, 61(31),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ;  rt; rt → 100 °C; 100 °C
Reference
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Methanol
Reference
Transition metal catalyzed reactions of diaryliodonium salts. VII. Palladium-catalyzed reaction of diaryliodonium salts with allylic alcohols
Nishimura, Akio; et al, Nippon Kagaku Kaishi, 1985, (3), 558-60

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Reference
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Methanol
Reference
Cobalt carbonyl catalyzed reactions of esters and lactones with hydrosilane and carbon monoxide. A novel synthetic method for the introduction of the siloxymethylidene group
Chatani, Naoto; et al, Journal of the American Chemical Society, 1986, 108(23), 7361-73

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Methanol
Reference
Conversion of alkyl acetates to (siloxymethylene)alkanes by dicobalt octacarbonyl-catalyzed reaction with a hydrosilane and carbon monoxide
Chatani, Naoto; et al, Journal of the American Chemical Society, 1983, 105(5), 1370-2

3-(4-tert-butylphenyl)-2-methylpropanal Raw materials

3-(4-tert-butylphenyl)-2-methylpropanal Preparation Products

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